6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C7H7ClF2N2O |
|---|---|
Molecular Weight |
208.59 g/mol |
IUPAC Name |
6-chloro-2-(2,2-difluoroethoxy)pyridin-3-amine |
InChI |
InChI=1S/C7H7ClF2N2O/c8-5-2-1-4(11)7(12-5)13-3-6(9)10/h1-2,6H,3,11H2 |
InChI Key |
JUTCJUFUVYHOPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1N)OCC(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution on Pyridine Derivatives
One of the prevalent approaches involves the nucleophilic substitution of halogenated pyridine precursors, especially at the 3-position. The process generally employs chlorinated pyridine intermediates, such as 6-chloropyridine-3-amine derivatives, which undergo substitution with 2,2-difluoroethanol derivatives to introduce the difluoroethoxy group.
- Starting with 6-chloropyridine-3-amine , a nucleophilic substitution is performed with 2,2-difluoroethanol in the presence of a base (e.g., potassium carbonate or sodium hydride) under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
- The reaction facilitates the displacement of the chlorine atom at the 2-position of the pyridine ring, forming the target 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine .
Research Reference:
Patents such as EP4074703A1 describe similar substitution reactions involving pyridine derivatives with difluoroethoxy groups, emphasizing the use of activated pyridine halides and basic conditions to achieve high yields.
Multi-step Synthesis via Aromatic Amination
Another method involves constructing the pyridine core with the desired substituents through aromatic amination reactions:
- Step 1: Synthesis of 6-chloropyridine-3-carbaldehyde or related intermediates.
- Step 2: Nucleophilic aromatic substitution or amination with suitable amines or amine equivalents, often using catalysts like palladium complexes or copper-mediated coupling.
- Step 3: Functionalization of the 2-position with 2,2-difluoroethanol derivatives, typically via esterification or etherification reactions.
Example:
Research indicates that the reaction of 6-chloropyridine-3-carbaldehyde with 2,2-difluoroethanol in the presence of a Lewis acid or acid catalyst can yield the target compound.
Use of Sulfonyl Chloride Intermediates
Patents such as CN105294515A describe the synthesis of related difluoroethoxy compounds via sulfonyl chloride intermediates, which are then coupled with pyridine derivatives:
- Step 1: Preparation of sulfonyl chlorides bearing the difluoroethoxy group.
- Step 2: Coupling of these sulfonyl chlorides with amino-pyridine compounds under basic or catalytic conditions.
- Step 3: Purification and final modifications to obtain the desired compound.
While this approach is more common for sulfonyl derivatives, it underscores the versatility of sulfonyl intermediates in synthesizing difluoroethoxy pyridine derivatives.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Acetonitrile, Dichloromethane, DMF | Polar aprotic solvents favor nucleophilic substitution and amination reactions. |
| Temperature | 0°C to 80°C | Lower temperatures favor selectivity; higher temperatures increase reaction rates. |
| Base | Potassium carbonate, Sodium hydride | Used to deprotonate 2,2-difluoroethanol or facilitate nucleophilic attack. |
| Catalyst | Pd(0) complexes, Copper catalysts | Employed in cross-coupling reactions for aromatic amination. |
Research Findings:
Optimal yields are often achieved under reflux conditions with controlled temperatures (~60-80°C) and inert atmospheres to prevent side reactions, especially when dealing with sensitive fluorinated groups.
Key Considerations and Challenges
- Selectivity: Achieving regioselectivity at the 2-position of the pyridine ring is critical, often requiring directing groups or specific reaction conditions.
- Handling Fluorinated Reagents: 2,2-Difluoroethanol derivatives are moisture-sensitive and require anhydrous conditions.
- Purification: Techniques such as chromatography, recrystallization, and distillation are employed to isolate high-purity products.
Research Discoveries and Innovations
- Enhanced Reactivity: Introduction of electron-withdrawing groups such as chlorine and nitro groups can influence reactivity, enabling selective substitution reactions.
- Green Chemistry Approaches: Recent advances focus on reducing solvent use and employing catalytic systems to improve yields and reduce environmental impact.
- Mechanistic Insights: Studies reveal that nucleophilic attack on pyridine halides is facilitated by the electron-deficient nature of the ring, especially at the 3-position, guiding synthetic design.
Summary of Data and Literature
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is utilized in several scientific research areas:
Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.
Biology: In the development of bioactive molecules and as a probe in biochemical assays.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine with structurally related pyridine derivatives, focusing on substituents, molecular properties, and synthesis methods.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Electron-Withdrawing Groups : The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups in analogs exhibit stronger electron-withdrawing effects than the difluoroethoxy (OCH₂CF₂) group in the target compound. This impacts reactivity in substitution or coupling reactions .
- Lipophilicity : The difluoroethoxy group in the target compound likely results in a Log P between that of methoxy (less lipophilic) and trifluoroethoxy (more lipophilic) analogs. For example, 6-(Difluoromethoxy)pyridin-3-amine has a Log P of 0.89, suggesting moderate lipophilicity .
Trifluoromethyl-substituted derivatives (e.g., ) require specialized storage (dark, inert atmosphere), indicating higher sensitivity compared to alkoxy-substituted analogs.
Commercial Availability :
- The target compound is listed as discontinued in catalogs (), while analogs like 6-Chloro-2-(trifluoromethyl)pyridin-3-amine are available from 29 global suppliers ().
Biological Relevance: Fluorinated pyridines are often used as intermediates in drug discovery.
Biological Activity
6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine is a pyridine derivative characterized by the presence of a chlorine atom and a difluoroethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating enzyme interactions and influencing various signaling pathways. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C7H6ClF2N
- Molecular Weight : 208.59 g/mol
- Structure : The compound features a pyridine ring with a chlorine atom at the 6-position and a difluoroethoxy group at the 2-position, which significantly impacts its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The difluoroethoxy substituent enhances the compound's binding affinity, allowing it to modulate the activity of various proteins involved in cellular signaling pathways.
Key Mechanisms:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes through competitive or non-competitive binding.
- Receptor Interaction : It may act as an agonist or antagonist at various receptor sites, influencing downstream signaling cascades.
Structure-Activity Relationship (SAR)
The unique substitution pattern of this compound contributes to its distinct biological properties compared to related compounds. SAR studies have shown that modifications to the pyridine ring or the introduction of different substituents can significantly alter the compound's potency and selectivity.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C7H6ClF2N | Chloro and difluoroethoxy groups |
| 6-(2,2-difluoroethoxy)pyridin-4-amine | C7H7F2ClN | Different substitution pattern |
| 4-Chloro-6-(2,2-difluoroethoxy)pyrimidine-2,5-diamine | C7H7ClF2N3O | Pyrimidine core; different substitution |
Case Studies and Research Findings
-
Inhibition Studies : Research has demonstrated that this compound exhibits potent inhibition against specific kinases such as CDK8 and CDK19. In vitro assays indicated an IC50 value of approximately 7.0 nM for CDK8, suggesting strong binding affinity .
- Table 1: Pharmacokinetic Profile
| Species | Cl (L/h/kg) | LBF (%) | Vd (L/kg) | F (%) | t1/2 (h) |
|---------|--------------|---------|-----------|-------|----------|
| Mouse | 1.87 | 31 | 1.08 | 54 | 0.55 |
| Rat | 1.54 | 35 | 1.53 | 88 | 0.97 |
| Human Prediction | ∼0.88 | ∼76 | ∼0.85 | ∼70 | ∼0.70 |
- Table 1: Pharmacokinetic Profile
- Cell-Based Assays : In cell-based assays using human embryonic kidney cells (HEK293), the compound demonstrated significant inhibition of WNT signaling pathways, which are crucial for cellular proliferation and differentiation .
- Therapeutic Potential : The unique structural features of this compound position it as a promising candidate for drug development targeting various diseases associated with dysregulated kinase activity and signaling pathways.
Q & A
Q. What are the optimized synthetic routes for 6-Chloro-2-(2,2-difluoroethoxy)pyridin-3-amine, and how can purity be maximized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, refluxing 6-chloropyridin-3-amine derivatives with 2,2-difluoroethyl halides in polar aprotic solvents (e.g., DMF) under inert atmosphere can yield the target compound. Catalysts like Pd/C (for hydrogenation) or bases (e.g., K₂CO₃) improve reaction efficiency. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/water) enhances purity. Yield optimization requires precise stoichiometry, temperature control (80–100°C), and extended reaction times (8–12 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts (e.g., amine protons at δ 5.2–5.5 ppm, difluoroethoxy CF₂ at δ 4.5–4.8 ppm).
- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1200 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺ expected at m/z 219).
- X-ray crystallography (if crystalline): Resolve 3D structure and confirm regiochemistry .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Methodological Answer : Solubility is highest in polar solvents (methanol, DMSO) but limited in water. Stability tests show degradation under prolonged UV exposure or acidic conditions (pH < 3). Store at −20°C in amber vials with desiccants to prevent hydrolysis. Regular HPLC monitoring is recommended for long-term studies .
Advanced Research Questions
Q. How does the difluoroethoxy group influence the compound’s electronic properties and reactivity?
- Methodological Answer : The electron-withdrawing difluoroethoxy group reduces electron density on the pyridine ring, enhancing electrophilic substitution at position 4. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Comparative studies with methoxy or trifluoroethoxy analogs reveal lower Log P (1.8 vs. 2.3 for trifluoroethoxy), affecting bioavailability .
Q. What strategies address regioselectivity challenges in derivatizing this compound?
- Methodological Answer : Regioselective functionalization at position 4 is achieved using directing groups (e.g., boronates) or transition-metal catalysis (Pd-mediated C-H activation). For example, Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (THF, 60°C) yields 4-aryl derivatives. Competitive reactions at the amine group are mitigated by temporary protection (e.g., Boc groups) .
Q. How can researchers investigate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
- Enzyme inhibition assays : Screen against kinases or cytochrome P450 isoforms using fluorogenic substrates.
- Molecular docking (AutoDock Vina): Predict binding affinity to receptors (e.g., EGFR or serotonin transporters).
- In vitro cytotoxicity : Test on cancer cell lines (e.g., HeLa) via MTT assays, with IC₅₀ calculations.
- Metabolic stability : Use liver microsomes to assess phase I/II metabolism rates .
Q. What computational models predict the environmental fate or toxicity of this compound?
- Methodological Answer : Tools like EPI Suite estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers for bioavailability predictions. Toxicity endpoints (e.g., Ames test for mutagenicity) are inferred from structural alerts using Derek Nexus .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
